2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is an organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-(2-fluorophenoxy)acetyl chloride. This intermediate is then reacted with N-[(4-phenyloxan-4-yl)methyl]amine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, while the phenyloxan-4-yl group can influence its overall stability and solubility. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be compared with other similar compounds, such as:
2-(4-fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone: This compound also contains a fluorophenoxy group but differs in the presence of a hydroxy and methoxy group, which can alter its chemical properties and applications.
4-((2-(2-(4-fluorophenoxy)ac)hydrazono)methyl)phenyl 2-thiophenecarboxylate:
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3/c21-17-8-4-5-9-18(17)25-14-19(23)22-15-20(10-12-24-13-11-20)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDCRNWSOQFRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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